Product packaging for Ethyl 5-bromo-6-methoxypicolinate(Cat. No.:CAS No. 1214337-82-2)

Ethyl 5-bromo-6-methoxypicolinate

Cat. No.: B1503516
CAS No.: 1214337-82-2
M. Wt: 260.08 g/mol
InChI Key: KNVOTXUOFWTQNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl 5-bromo-6-methoxypicolinate (CAS 1214337-82-2) is a high-purity chemical building block designed for advanced research and development, particularly in medicinal and synthetic chemistry. This compound features a picolinate core functionalized with both a bromo and a methoxy group, making it a versatile precursor for constructing complex molecules . Its primary research value lies in its application as a key intermediate in multi-step organic syntheses. The bromine atom serves as a reactive handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling the introduction of diverse carbon or nitrogen-based substituents . Concurrently, the ethyl ester can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or used in further derivatization, offering multiple pathways for molecular diversification. Picolinic acid derivatives are recognized as privileged scaffolds in the development of pharmacologically active compounds, and this bromo-methoxy variant is instrumental in exploring new chemical space for drug discovery projects . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the product's Safety Data Sheet (SDS) and handle this material with appropriate precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10BrNO3 B1503516 Ethyl 5-bromo-6-methoxypicolinate CAS No. 1214337-82-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-bromo-6-methoxypyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO3/c1-3-14-9(12)7-5-4-6(10)8(11-7)13-2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNVOTXUOFWTQNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=C(C=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60673294
Record name Ethyl 5-bromo-6-methoxypyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214337-82-2
Record name Ethyl 5-bromo-6-methoxypyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Pathways of Ethyl 5 Bromo 6 Methoxypicolinate

Reactivity at the C-5 Bromo Position

The primary site of reactivity for cross-coupling on the ethyl 5-bromo-6-methoxypicolinate core is the carbon-bromine bond at the 5-position. The bromine atom is a good leaving group in palladium-catalyzed cycles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The adjacent electron-donating methoxy (B1213986) group can influence the reactivity of the C-Br bond, while the ester group at C-2, being on a pyridine (B92270) ring, presents unique challenges and opportunities in catalysis. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, which can sometimes inhibit the reaction, a phenomenon known as the "2-pyridyl problem". utexas.edunih.gov This requires careful selection of catalysts and ligands to achieve efficient transformations.

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex molecular architectures from simple precursors. For this compound, these reactions provide a direct route to introduce a wide variety of substituents at the C-5 position, leading to the synthesis of novel compounds with potential applications in pharmaceuticals and materials science.

The Suzuki-Miyaura coupling is one of the most widely used palladium-catalyzed reactions for forming carbon-carbon bonds between an organohalide and an organoboron compound. In the context of this compound, this reaction facilitates the introduction of aryl, heteroaryl, or vinyl groups at the C-5 position.

While specific studies on this compound are found within broader synthetic applications, patent literature details the successful Suzuki coupling of its close analogue, mthis compound. In one such instance, the coupling was performed to generate intermediates for ALK inhibitors. nih.govrsc.org The reaction typically involves a palladium(0) catalyst, a base, and a suitable solvent system, heated to ensure reaction completion. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling for C-C Bond Formation
Investigation of Boronic Acid Substrates

The scope of the Suzuki-Miyaura reaction is broad, allowing for the coupling of various boronic acids and their ester derivatives. Both electron-rich and electron-poor arylboronic acids can be successfully coupled with bromopyridine substrates. Studies on similar systems, such as 5-(4-bromophenyl)-4,6-dichloropyrimidine, have shown that electron-rich boronic acids tend to produce good yields. soton.ac.uk For the synthesis of novel pyridine derivatives, a range of arylboronic acids have been successfully coupled with 5-bromo-2-methylpyridin-3-amine, demonstrating the versatility of this approach on a substituted bromopyridine core. mdpi.com The choice of the boronic acid substrate is critical for accessing diverse chemical matter.

Interactive Table: Suzuki-Miyaura Coupling of Bromopyridines with Various Boronic Acids (Representative Examples)

EntryBromopyridine SubstrateBoronic AcidProductYield (%)
1Mthis compound4-Fluorophenylboronic acidMethyl 5-(4-fluorophenyl)-6-methoxypicolinate~75% (estimated)
25-Bromo-2-methylpyridin-3-aminePhenylboronic acid5-Phenyl-2-methylpyridin-3-amine85%
35-Bromo-2-methylpyridin-3-amine4-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-2-methylpyridin-3-amine88%
45-Bromo-2-methylpyridin-3-amine3-Chlorophenylboronic acid5-(3-Chlorophenyl)-2-methylpyridin-3-amine76%

Note: Data for entries 2-4 are adapted from studies on 5-bromo-2-methylpyridin-3-amine. mdpi.com Yield for entry 1 is an estimation based on typical yields for such reactions described in patent literature. nih.govrsc.org

Catalyst Systems and Ligand Effects

Commonly used palladium precursors include Pd(PPh₃)₄ and PdCl₂(dppf). nih.govmdpi.com The choice of ligand can significantly impact reaction efficiency, with Buchwald-type biaryl phosphine (B1218219) ligands often showing superior performance for challenging substrates. acs.org The selection of base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃) and solvent (e.g., 1,4-dioxane (B91453), DMF, toluene, often with water) is also critical and must be optimized for each specific substrate pairing. soton.ac.ukmdpi.com

The Stille coupling offers an alternative method for C-C bond formation, utilizing organotin reagents (organostannanes). These reagents are notable for their stability to air and moisture and their tolerance of a wide range of functional groups. The general mechanism involves the palladium-catalyzed reaction between an organohalide and an organostannane.

While specific examples of Stille coupling with this compound are not prominently documented in dedicated studies, the reaction is broadly applicable to aryl halides. The reactivity would follow established principles, where the C-5 bromine atom undergoes oxidative addition to a Pd(0) complex, followed by transmetalation with the organotin reagent and reductive elimination to yield the coupled product. The choice of organostannane (e.g., vinyl-, aryl-, or alkynyltributylstannane) determines the group introduced at the C-5 position.

Interactive Table: Representative Conditions for Stille Coupling of Aryl Bromides

EntryOrganotin ReagentCatalystLigandSolvent
1VinyltributyltinPd(PPh₃)₄PPh₃Toluene
2PhenyltributyltinPdCl₂(PPh₃)₂-DMF
3(Thien-2-yl)tributyltinPd₂(dba)₃P(furyl)₃NMP
4EthynyltributyltinAsCat-1-Dioxane

Note: This table presents general conditions for Stille coupling on various aryl bromides and serves as a guide for potential application to this compound.

The Sonogashira coupling is a highly effective method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is indispensable for the synthesis of arylalkynes. It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org

Research on the Sonogashira coupling of the closely related 6-bromo-3-fluoro-2-cyanopyridine provides valuable insight into the potential reactivity of this compound. soton.ac.uk In that study, various terminal alkynes were successfully coupled to the bromopyridine core, demonstrating the feasibility of introducing diverse alkyne functionalities. soton.ac.uk The reaction conditions generally involve a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper salt like CuI, and a base such as triethylamine (B128534) (TEA) or diisopropylamine (B44863) (DIPA) in a solvent like THF or DMF.

Interactive Table: Sonogashira Coupling of 6-Bromo-3-fluoro-2-cyanopyridine with Terminal Alkynes (Analogous System)

EntryAlkyneCatalyst SystemBase/SolventYield (%)
1PhenylacetylenePd(PPh₃)₄, CuITEA/THF85%
21-HeptynePd(PPh₃)₄, CuITEA/THF78%
33,3-Dimethyl-1-butynePd(PPh₃)₄, CuITEA/THF75%
4(Trimethylsilyl)acetylenePd(PPh₃)₄, CuITEA/THF90%

Note: Data is adapted from a study on 6-bromo-3-fluoro-2-cyanopyridine, which serves as an analogous model for the reactivity of the C-Br bond in a substituted pyridine system. soton.ac.uk

Negishi Coupling and Other Metal-Catalyzed Processes

The bromine atom at the 5-position of the pyridine ring makes this compound a suitable substrate for various palladium-catalyzed cross-coupling reactions, including the Negishi coupling. This reaction involves the coupling of an organozinc compound with an organic halide and is a powerful tool for the formation of carbon-carbon bonds.

While specific examples of Negishi coupling with this compound are not extensively documented in readily available literature, the reactivity of the closely related methyl ester, mthis compound, has been reported in patent literature. For instance, in the synthesis of heterocyclic derivatives as ALK inhibitors, mthis compound has been utilized in palladium-catalyzed cross-coupling reactions. These reactions are typically carried out using a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) or [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II), often in the presence of a base like sodium bicarbonate or cesium fluoride, and in a solvent such as 1,4-dioxane or dimethylacetamide at elevated temperatures.

The general conditions for such cross-coupling reactions are summarized in the table below, extrapolated from procedures for analogous compounds.

Reaction Component Typical Reagents and Conditions
Substrate This compound
Coupling Partner Organozinc reagent (e.g., R-ZnX)
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂
Solvent THF, Dioxane, DMF
Temperature Room Temperature to Reflux

The presence of the electron-donating methoxy group at the 6-position can influence the reactivity of the C-Br bond in these coupling reactions, potentially requiring tailored catalytic systems to achieve high yields.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine ring in this compound is susceptible to nucleophilic aromatic substitution (SNAr), particularly due to the presence of the bromine atom, a good leaving group. The electron-withdrawing nature of the pyridine nitrogen and the ester group can facilitate the attack of nucleophiles at the 5-position.

This compound is expected to react with various nitrogen-based nucleophiles, such as primary and secondary amines, to yield the corresponding 5-amino-6-methoxypicolinate derivatives. These reactions typically proceed under thermal conditions or with the assistance of a base to facilitate the departure of the bromide ion. The reaction conditions can be influenced by the nucleophilicity of the amine and the steric hindrance around the reaction center.

Nucleophile General Product Structure Typical Conditions
Primary Amines (R-NH₂)Ethyl 5-(alkyl/arylamino)-6-methoxypicolinateHeat, with or without a non-nucleophilic base (e.g., K₂CO₃, Et₃N) in a polar aprotic solvent (e.g., DMSO, DMF)
Secondary Amines (R₂NH)Ethyl 5-(dialkyl/diaryl)amino-6-methoxypicolinateHeat, with or without a non-nucleophilic base in a polar aprotic solvent

The bromo substituent can also be displaced by oxygen- and sulfur-based nucleophiles. For instance, reaction with alkoxides or thiolates can introduce new ether or thioether functionalities onto the pyridine ring.

A pertinent example from the literature, although not on the ethyl ester itself, is the synthesis of 5-bromo-6-methoxypyridine-2-carboxylic acid from 5-bromo-6-chloropyridine-2-carboxylic acid. In this synthesis, a methanolic solution of sodium methoxide (B1231860) is used to displace the chloro group at the 6-position. chemicalbook.com This demonstrates the feasibility of nucleophilic substitution with an oxygen-based nucleophile on this ring system. The reaction proceeds by heating the substrate with sodium methoxide in methanol (B129727). chemicalbook.com

Nucleophile Product Example Reaction Conditions Yield Reference
Sodium Methoxide5-bromo-6-methoxypyridine-2-carboxylic acidMethanol, 80 °C, 18-24 h94% chemicalbook.com

Reactions with sulfur nucleophiles, such as sodium thiomethoxide or other thiolates, are expected to proceed under similar conditions to yield the corresponding 5-thioether derivatives.

Transformations Involving the Ethyl Ester Moiety

The ethyl ester group of this compound can undergo various transformations common to esters, with hydrolysis to the corresponding carboxylic acid being a primary example.

The hydrolysis of the ethyl ester to 5-bromo-6-methoxypicolinic acid can be achieved under either acidic or basic conditions. This transformation is often a crucial step in the synthesis of more complex molecules where the carboxylic acid functionality is required for further reactions, such as amide bond formation.

Acid-catalyzed hydrolysis of this compound involves heating the ester in the presence of an aqueous acid, such as hydrochloric acid or sulfuric acid. The reaction proceeds via a reversible mechanism where the carbonyl oxygen is first protonated, increasing the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water, followed by proton transfer and elimination of ethanol (B145695), yields the carboxylic acid.

The general mechanism involves the following steps:

Protonation of the carbonyl oxygen by an acid catalyst (e.g., H₃O⁺).

Nucleophilic attack of a water molecule on the carbonyl carbon.

Proton transfer from the attacking water molecule to the ethoxy group.

Elimination of ethanol as a leaving group.

Deprotonation of the carbonyl oxygen to regenerate the acid catalyst and form the carboxylic acid.

Hydrolysis to the Corresponding Picolinic Acid

Base-Catalyzed Hydrolysis

The hydrolysis of the ethyl ester group in this compound to the corresponding carboxylic acid, 5-bromo-6-methoxypicolinic acid, is readily achieved under basic conditions. This reaction, often referred to as saponification, is a fundamental transformation of esters. chemistrysteps.commasterorganicchemistry.com The process is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. Subsequently, the ethoxide ion is eliminated as a leaving group, yielding the carboxylate salt. The reaction is driven to completion by the irreversible deprotonation of the initially formed carboxylic acid by the strong base present in the reaction mixture. chemistrysteps.commasterorganicchemistry.com Acidification of the reaction mixture in a separate workup step then furnishes the final carboxylic acid product.

The synthesis of 6-Bromo-5-methoxypicolinic acid has been reported, indicating the successful hydrolysis of the corresponding ester precursor under alkaline conditions. nih.gov

Table 1: Base-Catalyzed Hydrolysis of this compound

ReactantReagentsProductReaction Type
This compound1. NaOH (aq), Δ2. H₃O⁺5-Bromo-6-methoxypicolinic acidBase-Catalyzed Hydrolysis

Reduction to the Primary Alcohol

The ester functionality of this compound can be reduced to a primary alcohol, (5-bromo-6-methoxypyridin-2-yl)methanol (B8811654), using various reducing agents. The choice of reagent and reaction conditions can influence the outcome and selectivity of the reduction.

Powerful hydride reducing agents like Diisobutylaluminium hydride (DIBAL-H) and Lithium aluminium hydride (LiAlH₄) are commonly employed for the reduction of esters to primary alcohols. commonorganicchemistry.commasterorganicchemistry.com

Diisobutylaluminium hydride (DIBAL-H) is a strong and bulky reducing agent. masterorganicchemistry.com It is particularly useful for the reduction of esters to aldehydes at low temperatures; however, when used in excess or at higher temperatures, it will further reduce the intermediate aldehyde to the primary alcohol. stackexchange.com The reaction involves the coordination of the aluminum center to the carbonyl oxygen, followed by the transfer of a hydride ion to the carbonyl carbon. youtube.com

Lithium aluminium hydride (LiAlH₄) is a very powerful and non-selective reducing agent capable of reducing a wide variety of functional groups, including esters, to the corresponding alcohols. masterorganicchemistry.comharvard.edu The reduction of esters with LiAlH₄ proceeds through the formation of a tetrahedral intermediate after the initial hydride attack. This is followed by the elimination of the ethoxide leaving group to form an aldehyde, which is then immediately reduced by another equivalent of LiAlH₄ to the primary alcohol. chemistrysteps.com Due to its high reactivity, LiAlH₄ reactions are typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). harvard.edu

Table 2: Reduction of this compound with Hydride Agents

ReagentProductTypical Conditions
DIBAL-H(5-bromo-6-methoxypyridin-2-yl)methanolExcess reagent, Room temperature
LiAlH₄(5-bromo-6-methoxypyridin-2-yl)methanolAnhydrous ether or THF, followed by aqueous workup

Catalytic hydrogenation is another method for the reduction of esters, although it generally requires more forcing conditions than the reduction of other functional groups like alkenes or alkynes. More significantly in the context of this compound, catalytic hydrogenation can also lead to the reduction of the pyridine ring. The selective reduction of the ester group in the presence of the pyridine ring is challenging.

The hydrogenation of substituted pyridines to the corresponding piperidines is a well-established transformation, typically carried out using catalysts such as platinum oxide (PtO₂), rhodium on carbon (Rh/C), or palladium on carbon (Pd/C) under hydrogen pressure. researchgate.netrsc.orgresearchgate.net The reaction conditions, including the choice of catalyst, solvent, temperature, and pressure, can significantly influence the outcome and selectivity. rsc.org For instance, hydrogenation of substituted pyridines with a PtO₂ catalyst in acetic acid under hydrogen pressure has been shown to yield piperidine (B6355638) derivatives. researchgate.netresearchgate.net

Therefore, attempting to reduce the ester group of this compound via catalytic hydrogenation would likely result in a mixture of products, including the reduction of the pyridine ring and potentially dehalogenation of the C-Br bond, depending on the catalyst and conditions employed.

Amidation Reactions

The ethyl ester of 5-bromo-6-methoxypicolinic acid can be converted into the corresponding amide, 5-bromo-6-methoxypicolinamide, through reaction with ammonia (B1221849) or primary or secondary amines. This transformation, known as aminolysis, typically requires heating the ester with the amine. The reaction can be slow and may require the use of a catalyst or conversion of the ester to a more reactive acyl derivative.

A more common and efficient method for the synthesis of amides from esters involves a two-step process: first, the hydrolysis of the ester to the carboxylic acid, as described in section 3.2.1.2, followed by the coupling of the resulting carboxylic acid with an amine using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Direct conversion of esters to amides can also be facilitated by certain catalysts. mdpi.com While specific conditions for the amidation of this compound were not found in the provided search results, the synthesis of various picolinamide (B142947) derivatives from their corresponding esters or acids is a common practice in medicinal chemistry.

Claisen Condensation and Other Ester-based Reactions

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base. rsc.orgopenstax.org The reaction involves the formation of an enolate from one ester molecule, which then acts as a nucleophile and attacks the carbonyl group of a second ester molecule. The product of a Claisen condensation is a β-keto ester. chemistrysteps.commasterorganicchemistry.com

For a standard Claisen condensation to occur, the ester must possess at least two α-hydrogens. This compound lacks α-hydrogens on the carbon atom adjacent to the pyridine ring. Therefore, it cannot form an enolate and act as the nucleophilic component in a Claisen condensation.

However, it can potentially act as the electrophilic acceptor in a crossed Claisen condensation with another ester that does have α-hydrogens. chemistrysteps.com In such a reaction, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) would be used to selectively deprotonate the enolizable ester, which would then attack the carbonyl group of this compound. The viability of this reaction would depend on the relative electrophilicity of the picolinate (B1231196) ester carbonyl group.

There are no specific examples of Claisen condensation involving this compound in the provided search results.

Reactivity of the C-6 Methoxy Group

The pyridine ring is an electron-deficient aromatic system, which makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para (C2, C4, and C6) to the ring nitrogen. nih.gov The presence of the electronegative nitrogen atom stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the attack of a nucleophile. masterorganicchemistry.com

In this compound, the C-6 position is activated towards nucleophilic attack due to its para-relationship with the ring nitrogen. The methoxy group at this position can act as a leaving group, being displaced by a variety of nucleophiles. The electron-withdrawing nature of the ester group at the C-2 position and the bromo group at the C-5 position further enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack.

For instance, methoxypyridines have been shown to undergo nucleophilic amination, where the methoxy group is displaced by an amine. ntu.edu.sg This suggests that this compound could react with strong nucleophiles, such as amines or alkoxides, to replace the C-6 methoxy group. The reaction would likely require elevated temperatures and a strong nucleophile. The success of such a substitution would also depend on the relative lability of the methoxy group compared to the bromo substituent, as the latter can also be a leaving group in nucleophilic aromatic substitution reactions.

Pyridine Nitrogen Reactivity and Functionalization

The lone pair of electrons on the pyridine nitrogen atom allows for reactions with electrophiles, leading to N-oxidation and quaternization. These transformations significantly alter the electronic properties of the pyridine ring, often facilitating subsequent reactions. researchgate.netscripps.edu

The oxidation of the pyridine nitrogen to an N-oxide is a fundamental transformation that enhances the reactivity of the pyridine ring towards both electrophiles and nucleophiles. researchgate.netscripps.eduyoutube.com Common oxidizing agents for this purpose include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide in the presence of a catalyst. arkat-usa.org

The resulting N-oxide of this compound would be more susceptible to nucleophilic attack at the C2 and C6 positions. Furthermore, the N-oxide functionality can be utilized in subsequent transformations, such as deoxygenative functionalization. For example, treatment of pyridine N-oxides with activating agents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) can introduce a chlorine atom at the 2-position. researchgate.net

Table 2: General Conditions for N-Oxidation of Pyridine Derivatives

Oxidizing AgentSolventTemperatureProductReference
m-CPBADichloromethane (B109758)0 °C to rtPyridine N-oxide arkat-usa.org
H₂O₂ / Acetic Acid-RefluxPyridine N-oxide arkat-usa.org
H₂O₂ / MeReO₃ (catalyst)DichloromethanertPyridine N-oxide arkat-usa.org

Note: This table presents general conditions for pyridine N-oxidation. Specific data for this compound is not available in the cited literature.

Subsequent reactions of the N-oxide can lead to a variety of functionalized pyridines. For instance, the Boekelheide rearrangement of 2-alkylpyridine N-oxides with trifluoroacetic anhydride (B1165640) can introduce a hydroxyl group to the alpha-carbon of the alkyl substituent. While not directly applicable to the methoxy group, analogous rearrangements can sometimes be engineered.

The pyridine nitrogen can be readily alkylated by various alkylating agents, such as alkyl halides, to form quaternary pyridinium (B92312) salts. mdpi.comgoogle.comrsc.orgnih.gov This process, known as the Menshutkin reaction, converts the neutral pyridine into a positively charged pyridinium ion, which significantly increases the electron deficiency of the ring. This activation facilitates nucleophilic substitution reactions at positions ortho and para to the nitrogen.

The quaternization of this compound with an alkyl halide (e.g., methyl iodide or ethyl bromide) would yield the corresponding N-alkyl-5-bromo-6-methoxypicolinate salt. The rate of quaternization can be influenced by steric hindrance from the adjacent 6-methoxy group and the electronic effects of the substituents on the ring. capes.gov.br The presence of the electron-withdrawing ester group at the 2-position will decrease the nucleophilicity of the pyridine nitrogen, potentially requiring more forcing conditions for quaternization compared to unsubstituted pyridine.

Table 3: Illustrative Conditions for Quaternization of Pyridine Derivatives

Alkylating AgentSolventTemperatureProductReference
Methyl IodideAcetonitrileRefluxN-Methylpyridinium iodide salt mdpi.com
Ethyl BromideDMF80 °CN-Ethylpyridinium bromide salt google.com
Benzyl BromideTolueneRefluxN-Benzylpyridinium bromide salt rsc.org

Note: This table provides general examples of quaternization reactions. The reactivity of this compound may vary.

Applications of Ethyl 5 Bromo 6 Methoxypicolinate As a Versatile Synthetic Building Block

Construction of Complex Heterocyclic Systems

The presence of both a bromine atom and an ester group on the pyridine (B92270) core of ethyl 5-bromo-6-methoxypicolinate makes it an ideal starting material for the synthesis of a variety of fused and annulated heterocyclic systems. The bromine atom can participate in numerous cross-coupling reactions, while the ester functionality allows for cyclization and other transformations.

Pyridine-Fused Systems

This compound is a valuable precursor for the synthesis of pyridine-fused heterocyclic systems, such as imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyridines. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. The synthesis of such systems often involves an initial substitution of the bromine atom, followed by cyclization reactions involving the ester group or other introduced functionalities. For instance, a common strategy involves the palladium-catalyzed cross-coupling of the bromopyridine with an appropriate amine or other nucleophile, followed by an intramolecular cyclization to construct the fused ring system. The diversity-oriented synthesis of polysubstituted imidazo[1,2-a]pyridines has been achieved through sequential palladium-catalyzed cross-coupling reactions, demonstrating the utility of halogenated pyridines in building complex molecular libraries. nih.gov

Pyridine-Annulated Ring Systems (e.g., Quinolines, Thienopyridines)

The construction of pyridine-annulated ring systems, including quinolines and thienopyridines, can be effectively achieved using this compound. The synthesis of quinolines can be approached through various strategies, such as the Combes, Conrad-Limpach, or Doebner-von Miller reactions, which typically involve the condensation of anilines with β-dicarbonyl compounds or α,β-unsaturated carbonyls. wikipedia.org While direct examples using this compound are not extensively documented, the principles of these named reactions can be applied to appropriately functionalized derivatives of this starting material. For instance, the bromine atom can be transformed into other functional groups that facilitate the annulation process.

Thienopyridines, which are important structural motifs in a number of biologically active compounds, can also be synthesized from this versatile building block. nih.govekb.eg A general approach involves the reaction of a functionalized pyridine with a sulfur-containing reagent to construct the fused thiophene (B33073) ring. The presence of the methoxy (B1213986) and ester groups on the pyridine ring of this compound can influence the regioselectivity of these cyclization reactions and provide handles for further functionalization. The synthesis of various thieno[2,3-b]pyridines has been reported, some of which have shown potential in restoring the activity of anticancer drugs. nih.gov

Utility in the Synthesis of Precursors for Active Pharmaceutical Ingredients (APIs)

The structural features of this compound make it a valuable intermediate in the synthesis of precursors for active pharmaceutical ingredients. The pyridine scaffold is a common feature in many FDA-approved drugs, and the ability to introduce diverse substituents through the bromo and ester functionalities is highly advantageous in drug discovery.

As an Intermediate for Medicinal Chemistry Scaffolds

This compound can serve as a key intermediate for the generation of various medicinal chemistry scaffolds. The bromine atom allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups through well-established cross-coupling reactions like the Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This enables the exploration of the chemical space around the pyridine core, which is crucial for optimizing the pharmacological properties of a lead compound. The methoxy group can also be a site for modification, for example, through demethylation to a hydroxypyridine, which can then be further functionalized.

Coupling ReactionReagents and ConditionsResulting ScaffoldPotential Therapeutic Area
Suzuki CouplingArylboronic acid, Pd catalyst, baseBiaryl-substituted pyridinesOncology, Inflammation
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, baseAlkynyl-substituted pyridinesAntiviral, CNS disorders
Buchwald-Hartwig AminationAmine, Pd catalyst, baseAmino-substituted pyridinesAntibacterial, Kinase inhibitors

Strategies for Diversification and Library Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy in drug discovery for creating a wide range of structurally diverse molecules. nih.gov this compound is an excellent starting material for DOS due to its multiple reactive sites. A library of compounds can be generated by systematically varying the substituents at the 5-position (via cross-coupling at the bromine) and by modifying the ester at the 2-position. For example, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse set of amines to generate an amide library. This approach allows for the rapid generation of a large number of compounds for high-throughput screening. The development of efficient methods for the synthesis of polysubstituted pyridines highlights the importance of such building blocks in creating diverse chemical libraries. acs.org

Role in Agrochemical Synthesis

Pyridine-based compounds play a significant role in the agrochemical industry as herbicides, insecticides, and fungicides. Picolinic acid derivatives, in particular, are a well-known class of herbicides. nih.govnih.gov While the direct application of this compound in commercial agrochemicals is not widely reported, its structural features suggest its potential as a precursor for novel agrochemical discovery.

Contributions to Material Science

Currently, there is a lack of specific research findings, such as its use as a monomer for polymerization or as a primary structural unit in the development of functional materials. The potential for this compound in material science would likely stem from its pyridine core, which can be a component in conjugated polymers or organic electronic materials. The presence of a bromine atom suggests the possibility of its use in cross-coupling reactions, a common method for building larger, functional molecules for material applications. However, without specific studies or data, any discussion on its role in material science remains speculative.

Detailed research into the polymerization of this compound or its incorporation into material backbones via reactions like Suzuki or Stille coupling would be necessary to establish its contributions to this field. As of now, the scientific literature does not provide concrete examples or data tables related to its performance in material science applications.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR and ¹³C NMR Chemical Shift Analysis

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. For Ethyl 5-bromo-6-methoxypicolinate, the aromatic region is of particular interest. While specific experimental data for the ethyl ester is not widely published, the spectrum of the parent carboxylic acid, 5-bromo-6-methoxypyridine-2-carboxylic acid, shows two doublets in the aromatic region at approximately δ 8.06 and δ 7.73 ppm, each with a coupling constant (J) of 7.7 Hz. chemicalbook.com These correspond to the two coupled protons on the pyridine (B92270) ring. The methoxy (B1213986) group protons appear as a singlet at around δ 4.10 ppm. chemicalbook.com

For the target ethyl ester, these signals are expected to be present with slight variations in their chemical shifts due to the change from a carboxylic acid to an ethyl ester. In addition, the ethyl group will introduce two new signals: a quartet (from the -OCH₂- group) and a triplet (from the -CH₃ group), characteristic of an ethyl ester moiety.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule. Based on the structure of this compound, eight distinct carbon signals are anticipated: six for the pyridine ring and the ester carbonyl, and two for the ethyl group. The chemical shifts are influenced by the electronegativity of adjacent atoms (bromine, oxygen, nitrogen) and the aromatic system. The carbonyl carbon of the ester is expected to appear significantly downfield (typically in the 160-170 ppm range).

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
Pyridine-H3~7.7-8.1 (d)~115-125Aromatic proton adjacent to the bromine atom.
Pyridine-H4~7.7-8.1 (d)~140-145Aromatic proton adjacent to the ester group.
Methoxy (-OCH₃)~4.1 (s)~53-58Singlet, as there are no adjacent protons.
Ethyl (-OCH₂CH₃)~4.3 (q)~61-65Quartet due to coupling with the methyl protons.
Ethyl (-OCH₂CH₃)~1.3 (t)~14-15Triplet due to coupling with the methylene (B1212753) protons.
Pyridine-C2-~145-150Carbon bearing the ester group.
Pyridine-C5-~110-120Carbon bearing the bromine atom.
Pyridine-C6-~160-165Carbon bearing the methoxy group.
Carbonyl (C=O)-~165-170Ester carbonyl carbon.

Note: These are predicted values based on typical chemical shift ranges and data from structurally similar compounds. Actual experimental values may vary.

2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

To definitively assign the ¹H and ¹³C signals and confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). For this compound, a cross-peak between the two aromatic proton signals would confirm their adjacency on the pyridine ring. Similarly, a cross-peak between the ethyl group's quartet and triplet would confirm the -CH₂CH₃ fragment.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). This allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum. For instance, the aromatic proton at ~8.1 ppm can be assigned to its corresponding carbon atom in the aromatic region of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for piecing together the molecular skeleton. Key expected correlations for this compound would include:

The methoxy protons (-OCH₃) to the C6 carbon of the pyridine ring.

The ethyl methylene protons (-OCH₂-) to the carbonyl carbon.

The aromatic protons to adjacent and geminal carbons in the ring, helping to confirm the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. For a planar molecule like this, NOESY can help to confirm through-space proximities, for example, between the methoxy group protons and the H6 proton on the ring.

Solid-State NMR for Polymorphic Studies

While solution-state NMR provides data on the molecule's structure as it tumbles freely, solid-state NMR (ssNMR) can provide information on the structure in the solid phase. This is particularly relevant for studying polymorphism, where a compound can exist in different crystalline forms. For pyridine derivatives, ssNMR has been used to study surface interactions and the local environment in the solid state. Should this compound exhibit polymorphism, ssNMR could differentiate between the various solid forms by detecting differences in their chemical shifts and relaxation times, which are sensitive to the local molecular packing and intermolecular interactions. However, no specific polymorphic studies on this compound have been reported in the literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

LC-MS and GC-MS Techniques

Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are hyphenated techniques that first separate a mixture of compounds before detecting them with a mass spectrometer. The choice between them depends on the volatility and thermal stability of the analyte. For this compound, a compound with moderate polarity, LC-MS would likely be a suitable method for its analysis, providing a retention time from the chromatography and a mass spectrum for the eluted compound. This would confirm the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound, as each formula has a unique exact mass. For this compound (C₉H₁₀BrNO₃), the theoretical monoisotopic mass can be calculated with high precision. HRMS analysis would be expected to yield a measured mass that corresponds closely to this theoretical value, thus confirming the elemental composition and providing strong evidence for the compound's identity. Fragmentation patterns observed in the mass spectrum would further corroborate the structure, for example, by showing the loss of the ethyl or methoxy groups.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy is a powerful non-destructive technique used to probe the molecular vibrations of a compound. Both Infrared (IR) and Raman spectroscopy provide a molecular fingerprint, allowing for the identification of functional groups and elucidation of molecular structure.

Identification of Key Functional Groups

The structure of this compound contains several key functional groups that are expected to give rise to characteristic absorption bands in the IR and Raman spectra. These include the ester group (C=O, C-O), the methoxy group (C-O-C), the pyridine ring (C=C, C=N), and the carbon-bromine bond (C-Br).

Based on data for analogous compounds like ethyl picolinate (B1231196) and other brominated aromatic systems, the expected vibrational frequencies for the key functional groups of this compound are summarized in the table below.

Functional GroupExpected Vibrational ModeApproximate Wavenumber (cm⁻¹)Expected Intensity
Ester (C=O)Stretching1720 - 1740Strong (IR), Weak (Raman)
Ester (C-O)Stretching1250 - 1300Strong (IR)
Methoxy (C-O-C)Asymmetric Stretching1250 - 1280Strong (IR)
Methoxy (C-O-C)Symmetric Stretching1020 - 1080Moderate (IR)
Pyridine Ring (C=C, C=N)Stretching1400 - 1600Moderate to Strong (IR & Raman)
Aromatic C-HStretching3000 - 3100Moderate (IR), Strong (Raman)
Aliphatic C-H (ethyl)Stretching2850 - 3000Moderate (IR), Strong (Raman)
C-BrStretching500 - 650Moderate to Strong (IR)

This table presents predicted data based on spectroscopic principles and data from analogous compounds.

Analysis of Vibrational Modes and Molecular Structure

The vibrational spectrum of this compound is expected to be complex due to the coupling of various vibrational modes. The substitution pattern on the pyridine ring, with a bromine atom at position 5 and a methoxy group at position 6, will influence the vibrational frequencies of the ring modes. These substituent effects can provide valuable information about the electronic environment of the pyridine ring.

The presence of both an ethyl ester and a methoxy group introduces a number of C-H and C-O vibrational modes. The stretching and bending vibrations of the ethyl group's CH₂ and CH₃ moieties would be observable in the 2850-3000 cm⁻¹ and 1350-1470 cm⁻¹ regions, respectively. The methoxy group's C-O stretching vibrations will likely overlap with the ester's C-O stretch, requiring careful analysis, potentially aided by computational modeling, to definitively assign these bands.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. For organic molecules, the most common transitions are π → π* and n → π*. chemicalbook.com

The pyridine ring in this compound is a chromophore that will exhibit π → π* transitions. The presence of the bromine atom and the methoxy group as auxochromes will shift the absorption maxima (λ_max) compared to unsubstituted ethyl picolinate. The methoxy group, being an electron-donating group, is expected to cause a bathochromic (red) shift, moving the absorption to longer wavelengths. The bromine atom can also influence the electronic transitions through its inductive and resonance effects.

The carbonyl group of the ester and the nitrogen atom of the pyridine ring possess non-bonding electrons (n-electrons), making n → π* transitions possible. chemicalbook.com These transitions are typically weaker in intensity than π → π* transitions and appear at longer wavelengths.

Type of TransitionInvolved OrbitalsExpected Wavelength Range (nm)
π → ππ bonding to π antibonding200 - 300
n → πnon-bonding to π antibonding> 300

This table presents predicted data based on spectroscopic principles and data from analogous compounds.

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction (SCXRD) for Bond Lengths, Angles, and Conformation

While a crystal structure for this compound is not publicly available, we can predict its key structural parameters based on related structures. mdpi.comnih.gov The pyridine ring is expected to be essentially planar. The ethyl ester and methoxy groups will have specific orientations relative to the ring.

The bond lengths and angles will be influenced by the electronic effects of the substituents. For instance, the C-Br bond length is anticipated to be in the range of 1.85-1.95 Å. The C-O bond lengths of the methoxy and ester groups will also have characteristic values. The bond angles within the pyridine ring will deviate slightly from the ideal 120° for a perfect hexagon due to the presence of the nitrogen atom and the substituents.

ParameterExpected Value
C-Br Bond Length1.85 - 1.95 Å
C=O (ester) Bond Length1.20 - 1.25 Å
C-O (ester) Bond Length1.33 - 1.38 Å
C-O (methoxy) Bond Length1.35 - 1.40 Å
C-N-C (pyridine) Bond Angle~117°
C-C-Br (pyridine) Bond Angle~118° - 122°

This table presents predicted data based on crystallographic data from analogous compounds.

Analysis of Intermolecular Interactions (e.g., Halogen Bonding)

In the solid state, molecules of this compound are expected to pack in a way that maximizes favorable intermolecular interactions. These interactions can include hydrogen bonds, π-π stacking, and, notably, halogen bonding.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic region on an adjacent molecule. chemicalbook.comthermofisher.com In the case of this compound, the bromine atom could form a halogen bond with the nitrogen atom of the pyridine ring or the oxygen atom of the carbonyl group of a neighboring molecule. The geometry of this interaction is typically linear, with the C-Br···N or C-Br···O angle approaching 180°. The presence and nature of these intermolecular interactions are crucial in determining the crystal packing and, consequently, the material's physical properties. Studies on similar brominated heterocyclic compounds have shown the significant role of halogen bonding in directing the supramolecular assembly. mdpi.com

Computational and Theoretical Investigations of Ethyl 5 Bromo 6 Methoxypicolinate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. By solving the Schrödinger equation for a given molecular system, we can obtain detailed information about its electronic structure and energy.

Density Functional Theory (DFT) for Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For a molecule like Ethyl 5-bromo-6-methoxypicolinate, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311+G(d,p), can be utilized to optimize the molecular geometry and predict various electronic properties. nih.gov

These calculations would yield the ground-state electronic energy and the electron density distribution throughout the molecule. From the electron density, one can derive key descriptors of reactivity and stability. The optimized molecular structure provides the most stable arrangement of the atoms in the molecule, offering precise bond lengths and angles that can be compared with experimental data if available.

HOMO-LUMO Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter that indicates the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule. For a similar compound, ethyl 5-amino-2-bromoisonicotinate, the calculated HOMO and LUMO energies are -6.2700 eV and -2.1769 eV, respectively, resulting in an energy gap of 4.0931 eV. nih.gov It is expected that a similar analysis for this compound would yield comparable values, providing insight into its electronic behavior.

Table 1: Representative Frontier Molecular Orbital Energies from DFT Calculations for a Structurally Similar Compound (ethyl 5-amino-2-bromoisonicotinate)

Molecular OrbitalEnergy (eV)
HOMO-6.2700
LUMO-2.1769
Energy Gap (ΔE)4.0931

Data sourced from a study on ethyl 5-amino-2-bromoisonicotinate. nih.gov

Electrostatic Potential Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values.

Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These are often associated with lone pairs of heteroatoms like oxygen and nitrogen. Blue regions, conversely, represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the ester and methoxy (B1213986) groups, as well as the nitrogen atom of the pyridine (B92270) ring, highlighting these as potential sites for interaction with electrophiles. The regions around the hydrogen atoms would exhibit a positive potential.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time by solving Newton's equations of motion for a system of atoms and molecules. This allows for the exploration of conformational changes, intermolecular interactions, and the influence of the surrounding environment.

Conformational Analysis and Stability

This compound possesses several rotatable bonds, primarily in the ethyl ester and methoxy groups. This conformational flexibility means the molecule can exist in various spatial arrangements, or conformers, each with a different potential energy.

MD simulations can be employed to explore the conformational landscape of the molecule. By simulating the molecule's movements over a period of time, it is possible to identify the most stable conformers, which correspond to the lowest energy states. The relative populations of different conformers can be determined from the simulation trajectory, providing insights into the molecule's preferred shape under specific conditions. The stability of these conformers is dictated by a balance of steric and electronic effects.

Intermolecular Interactions and Solvent Effects

The behavior of this compound in a condensed phase is governed by its interactions with neighboring molecules, be they of the same type or solvent molecules. MD simulations are particularly well-suited for studying these intermolecular forces, which include hydrogen bonds, dipole-dipole interactions, and van der Waals forces.

Mechanistic Studies of Reactions Involving this compound

Computational chemistry offers powerful tools to investigate the intricate details of reaction mechanisms at a molecular level. For reactions involving this compound, such as the widely used Suzuki-Miyaura cross-coupling, theoretical studies can provide profound insights into the reaction dynamics, energetics, and the structures of transient species. These computational investigations are crucial for optimizing reaction conditions and designing more efficient synthetic routes.

Transition State Analysis

Transition state theory is a cornerstone of understanding chemical reactivity, and its application to reactions of this compound allows for the characterization of the high-energy structures that govern reaction rates. Density Functional Theory (DFT) is a common computational method employed for this purpose, enabling the location and analysis of transition state geometries and energies. nih.gov

In a typical palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling involving this compound, several key steps each have their own transition states: oxidative addition, transmetalation, and reductive elimination. youtube.com

Transmetalation: This step involves the transfer of an organic group from an organoboron reagent to the palladium center. The transition state is typically a bridged species involving both metals. Computational analysis helps to elucidate the geometry and energetics of this transfer.

Reductive Elimination: The final step forms the new carbon-carbon bond and regenerates the palladium(0) catalyst. The transition state for this step involves the two organic ligands moving closer together on the palladium center just before the formation of the new bond.

By calculating the energies of these transition states, a comprehensive energy profile for the entire catalytic cycle can be constructed. This allows for the identification of the rate-determining step and provides a theoretical framework for understanding how changes in ligands, solvents, or reactants can influence the reaction efficiency. mdpi.com

Reaction Pathway Elucidation

Elucidating the complete reaction pathway goes beyond identifying transition states; it involves mapping the entire potential energy surface of the reaction. This provides a detailed narrative of the molecular transformations occurring. For this compound, this would involve tracing the geometric and electronic changes throughout a reaction, such as a Suzuki-Miyaura coupling. nih.govorganic-chemistry.org

Computational studies can compare different potential pathways. For instance, in a Suzuki-Miyaura reaction, the mechanism of the transmetalation step can be debated, with different pathways proposed depending on the nature of the base and solvent. youtube.com Theoretical calculations can determine the most energetically favorable pathway, providing clarity where experimental observation is challenging.

Furthermore, these studies can predict the formation of potential side products by identifying alternative, higher-energy reaction pathways. This predictive capability is invaluable for optimizing reaction conditions to favor the desired product. For instance, in the coupling of nitrogen-containing heterocycles, catalyst inhibition can be a problem, and computational studies can help to understand and mitigate these issues. organic-chemistry.org

Molecular Docking and Binding Mode Prediction

While this compound is a synthetic building block, theoretical molecular docking studies can be employed to predict its potential interactions with biological macromolecules, such as enzymes or receptors. This in silico technique places the molecule (the ligand) into the binding site of a target protein and calculates a score that estimates the binding affinity. wisdomlib.orgtandfonline.com This approach is purely theoretical and focuses on the energetic and geometric complementarity between the ligand and the target, not on measured biological outcomes. rsc.org

The process involves:

Preparation of the Ligand and Receptor: The 3D structure of this compound is generated and its energy minimized. A 3D structure of a target protein, often obtained from a repository like the Protein Data Bank, is prepared by adding hydrogen atoms and assigning charges.

Docking Simulation: A docking algorithm systematically samples different orientations and conformations of the picolinate (B1231196) within the defined binding pocket of the protein.

Scoring and Analysis: Each generated pose is evaluated using a scoring function that estimates the binding free energy. The poses with the best scores are then analyzed to understand the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds. mdpi.comnih.gov

For this compound, a docking study might reveal the role of its various functional groups in binding. The methoxy group and the ester moiety could act as hydrogen bond acceptors, while the pyridine ring could engage in π-stacking interactions with aromatic amino acid residues in the binding site. The bromine atom could also participate in halogen bonding, a specific type of non-covalent interaction. researchgate.net The results of such a simulation would be a set of predicted binding poses and an estimation of binding affinity, providing a hypothesis for how this molecule might interact with a given protein target. wisdomlib.orgtandfonline.com

Prediction of Spectroscopic Parameters

Computational quantum chemistry provides methodologies to predict spectroscopic data, such as NMR chemical shifts and IR absorption frequencies. These predictions can be a powerful tool for structure verification and for understanding the electronic structure of a molecule. mdpi.comresearchgate.net

For this compound, DFT calculations can be used to compute these parameters. nih.gov The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculation. mdpi.comcapes.gov.br

Predicted NMR Chemical Shifts: The theoretical calculation of NMR chemical shifts involves computing the magnetic shielding tensor for each nucleus in the molecule. mdpi.com These shielding values are then referenced against a standard, typically tetramethylsilane (B1202638) (TMS), to yield the chemical shifts. The table below presents illustrative theoretical ¹H and ¹³C NMR chemical shifts for this compound, based on general knowledge of similar structures and computational predictions for substituted pyridines. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C2-~164.0
C3~8.10 (d)~142.5
C4~7.95 (d)~118.0
C5-~115.0
C6-~160.0
OCH₃~4.05 (s)~54.0
COOCH₂CH₃~4.40 (q)~62.0
COOCH₂CH₃~1.40 (t)~14.5

(d = doublet, q = quartet, s = singlet, t = triplet)

Predicted IR Frequencies: Theoretical IR spectra are calculated by determining the vibrational frequencies of the molecule's normal modes. These frequencies correspond to the absorption bands in an experimental IR spectrum. researchgate.netmsu.edu The table below shows predicted characteristic IR absorption frequencies for the key functional groups in this compound. libretexts.orgvscht.czpressbooks.pub

Table 2: Predicted IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹)
C=O (Ester)Stretching~1725
C=C, C=N (Pyridine ring)Stretching~1580, ~1470
C-O (Ester)Stretching~1250
C-O (Methoxy)Stretching~1040
C-H (Aromatic)Stretching~3080
C-H (Alkyl)Stretching~2980
C-BrStretching~680

These predicted spectroscopic data serve as a valuable reference for the experimental characterization of this compound and can aid in the interpretation of its measured spectra.

Future Research Directions and Unexplored Avenues for Ethyl 5 Bromo 6 Methoxypicolinate

Development of Novel and Sustainable Synthetic Routes

The pursuit of more efficient and environmentally benign synthetic methods is a constant endeavor in chemical research. For ethyl 5-bromo-6-methoxypicolinate, future research could focus on developing novel synthetic strategies that are both sustainable and economically viable.

Recent advancements in the synthesis of picolinates using heterogeneous catalysts, such as metal-organic frameworks (MOFs), present a promising avenue. nih.govrsc.org These catalysts offer advantages like high stability, reusability, and the potential for ambient temperature reactions, aligning with the goals of sustainable chemistry. nih.gov

Exploration of Underutilized Reactivity and Functional Group Transformations

The existing functional groups on this compound provide a rich playground for chemical transformations that remain largely unexplored. The bromine atom, for example, is a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. While some of these have likely been utilized, a systematic study of its reactivity with a diverse range of coupling partners could lead to the synthesis of novel compound libraries with potential applications in medicinal chemistry and materials science.

Furthermore, the methoxy (B1213986) group can be a precursor for other functionalities. Demethylation followed by derivatization of the resulting hydroxyl group could introduce new properties to the molecule. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or used as a coordinating group in metal complexes. A comprehensive investigation into the selective transformation of each of these functional groups in the presence of the others would be highly valuable.

Integration into Flow Chemistry Systems for Continuous Synthesis

Flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, offering improved safety, scalability, and reaction control compared to traditional batch processes. vapourtec.comtcichemicals.com The integration of the synthesis of this compound and its derivatives into flow chemistry systems is a logical next step.

A continuous flow process could enable the safe handling of potentially hazardous reagents and intermediates, allow for precise control over reaction parameters such as temperature and pressure, and facilitate rapid reaction optimization. unicam.it This approach is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates. The development of a robust and efficient flow synthesis would be a significant step towards the large-scale production of this compound and its derivatives for industrial applications. researchgate.net

Catalytic Applications and Ligand Design Studies

Picolinate-based ligands have a long history in coordination chemistry and have been employed in various catalytic applications. nih.gov The unique electronic and steric properties of this compound make it an attractive candidate for the design of novel ligands.

Future research could focus on synthesizing metal complexes of this picolinate (B1231196) and evaluating their catalytic activity in a range of organic transformations. The presence of the bromo and methoxy substituents can be used to fine-tune the electronic properties of the metal center, potentially leading to catalysts with enhanced activity and selectivity. rsc.org For example, iridium picolinamide (B142947) catalysts have shown promise in the hydrogenation of CO2 and the dehydrogenation of formic acid. acs.org Furthermore, the development of coordination polymers based on picolinic acid has demonstrated catalytic activity in click reactions. nih.gov

Advanced Material Applications (e.g., Polymer Chemistry, Supramolecular Chemistry)

The structural features of this compound make it a promising building block for the creation of advanced materials. In polymer chemistry, it could be incorporated as a monomer to synthesize functional polymers with unique optical, electronic, or thermal properties. The pyridine (B92270) ring can impart specific solubility and coordination properties to the polymer chain.

In the realm of supramolecular chemistry, the picolinate core can participate in non-covalent interactions such as hydrogen bonding and π-π stacking. This could be exploited to construct well-defined supramolecular architectures, including liquid crystals, gels, and porous materials. The bromo-substituent, in particular, can be a site for halogen bonding, a directional interaction that is increasingly being used in crystal engineering and the design of functional materials.

Multi-component Reactions Incorporating the Picolinate Core

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single step. frontiersin.orgnih.govtcichemicals.com They offer significant advantages in terms of atom economy, step economy, and the rapid generation of molecular diversity. frontiersin.orgnih.gov

Future research should explore the development of novel MCRs that incorporate the this compound scaffold. For example, the bromine atom could be transformed into other functional groups that can participate in MCRs, such as an azide (B81097) or an alkyne. Alternatively, the picolinate itself could act as one of the components in a known or novel MCR. The successful development of such reactions would provide rapid access to a wide range of complex, highly substituted pyridine derivatives with potential biological or material applications. researchgate.net

Design of Chiral Analogs and Enantioselective Synthesis

The introduction of chirality into the this compound structure would open up new avenues for its application, particularly in medicinal chemistry and asymmetric catalysis. Future research could focus on the design and synthesis of chiral analogs of this compound.

This could be achieved through various strategies, including the use of chiral starting materials, the introduction of a chiral center via an asymmetric reaction, or the resolution of a racemic mixture. For example, an enantioselective synthesis could be developed to install a chiral substituent at one of the positions on the pyridine ring or to create a chiral center in a side chain. The resulting enantiomerically pure compounds could then be evaluated for their biological activity or used as chiral ligands in asymmetric catalysis.

Detailed Kinetic and Thermodynamic Studies of Key Transformations for this compound

A thorough understanding of the reactivity of this compound, a versatile building block in synthetic chemistry, necessitates detailed kinetic and thermodynamic studies of its key chemical transformations. Such investigations are crucial for reaction optimization, mechanistic elucidation, and the rational design of novel synthetic pathways. While specific experimental data for this particular compound is not extensively available in public literature, we can explore the pertinent transformations it is likely to undergo and the importance of studying their kinetic and thermodynamic profiles. The primary reactive sites on this compound are the carbon-bromine bond, the methoxy group, and the ethyl ester functionality.

Suzuki-Miyaura Coupling at the C-Br Bond

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, and for this compound, it would involve the substitution of the bromine atom. nih.gov The general form of this reaction for the compound would be the coupling with an organoboron reagent in the presence of a palladium catalyst and a base.

A comprehensive kinetic study of this transformation would aim to determine the reaction order with respect to each reactant (the picolinate, the boronic acid or its ester, the catalyst, and the base), the rate constant (k), and the activation energy (Ea). This data provides insight into the rate-determining step of the catalytic cycle, which typically involves oxidative addition, transmetalation, or reductive elimination. wikipedia.org For instance, a study on the Suzuki-Miyaura reactions of aryl bromides revealed that the nature of the catalyst, base, and solvent significantly influences the reaction kinetics. researchgate.netresearchgate.net

Thermodynamic analysis, including the measurement of enthalpy (ΔH) and entropy (ΔS) of reaction, would indicate the spontaneity and equilibrium position of the coupling. Computational studies, often employing Density Functional Theory (DFT), can be invaluable in mapping the potential energy surface of the reaction, identifying the structures of transition states and intermediates, and calculating their relative energies. nih.gov

Table 1: Hypothetical Kinetic and Thermodynamic Parameters for Suzuki-Miyaura Coupling of this compound

ParameterHypothetical ValueSignificance
Rate Constant (k)10⁻³ - 10⁻¹ M⁻¹s⁻¹ at 80°CIndicates the intrinsic speed of the reaction under specific conditions.
Activation Energy (Ea)15 - 25 kcal/molRepresents the energy barrier that must be overcome for the reaction to occur.
Enthalpy of Reaction (ΔH)-10 to -30 kcal/molA negative value would indicate an exothermic and thermodynamically favorable reaction.
Entropy of Reaction (ΔS)VariableReflects the change in disorder of the system.

Note: These values are illustrative and based on typical ranges for Suzuki-Miyaura reactions of related aryl halides.

Nucleophilic Aromatic Substitution (SNAr) of the Methoxy Group

The methoxy group on the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr), particularly given the electron-withdrawing nature of the pyridine nitrogen and the ester group. ntu.edu.sgyoutube.com Common nucleophiles for this transformation include amines, alkoxides, and thiols.

Kinetic investigations would focus on how the rate of substitution is affected by the nucleophile's concentration and nature, the solvent polarity, and the temperature. The reaction generally proceeds via a Meisenheimer-like intermediate, and the rate-determining step can be either the formation of this complex or the subsequent departure of the methoxide (B1231860) leaving group. nih.govnih.govmasterorganicchemistry.com

Thermodynamic studies would provide information on the relative stability of the starting material, the Meisenheimer intermediate, and the final product. The position of the substituents on the pyridine ring significantly influences the stability of the intermediate and, consequently, the reaction's energetic profile.

Table 2: Illustrative Data for a Study on SNAr of a Substituted Methoxypyridine

NucleophileSolventRate Constant (k) at 60°C (M⁻¹s⁻¹)Activation Energy (Ea) (kcal/mol)
Piperidine (B6355638)DMSO2.5 x 10⁻⁴18.5
Sodium MethoxideMethanol (B129727)1.1 x 10⁻⁵22.1
Sodium ThiophenoxideDMF8.9 x 10⁻³15.2

Note: This table presents hypothetical data to illustrate the expected trends in reactivity.

Hydrolysis of the Ethyl Ester

The ethyl ester functionality of this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. Kinetic studies of ester hydrolysis typically follow pseudo-first-order kinetics when one reactant (e.g., water or hydroxide (B78521) ion) is in large excess. chemrxiv.org

The rate of hydrolysis is highly dependent on pH and temperature. nih.gov Catalysis by metal ions, which can coordinate to the picolinate nitrogen and the ester carbonyl, can also significantly accelerate the reaction. psu.eduacs.org A detailed kinetic analysis would involve determining the rate constants for the uncatalyzed, acid-catalyzed, and base-catalyzed pathways.

Thermodynamic parameters would define the equilibrium between the ester and the carboxylic acid. The pKa of the resulting picolinic acid would be a key thermodynamic property to determine.

Table 3: Representative Kinetic Data for Ester Hydrolysis

ConditionRate LawRate Constant (k) at 25°C
Neutral (pH 7)k[Ester]1.2 x 10⁻⁷ s⁻¹
Acidic (pH 2)k[Ester][H⁺]3.0 x 10⁻⁵ M⁻¹s⁻¹
Basic (pH 12)k[Ester][OH⁻]5.8 x 10⁻² M⁻¹s⁻¹

Note: The data is illustrative for a typical aromatic ester and highlights the strong influence of pH on the reaction rate.

Sonogashira Coupling at the C-Br Bond

Another pivotal transformation for modifying the pyridine skeleton is the Sonogashira coupling, which forms a carbon-carbon bond between the brominated carbon and a terminal alkyne. nih.gov This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org

Kinetic studies are essential for understanding the mechanism, which involves two interconnected catalytic cycles for palladium and copper. libretexts.org The rate of reaction is influenced by the nature of the alkyne, the catalyst system, the base, and the solvent. nih.gov Investigating the reaction order for each component and the effect of temperature on the rate constant would provide a detailed picture of the reaction dynamics.

Thermodynamic data would reveal the stability of the resulting alkynylated picolinate relative to the starting materials. As with other cross-coupling reactions, computational studies can provide invaluable insights into the reaction mechanism and energetics. mdpi.comnih.gov

Q & A

Q. What are the standard synthetic routes for Ethyl 5-bromo-6-methoxypicolinate, and how are intermediates characterized?

The synthesis typically involves bromination and esterification steps. For example, bromination of a methoxy-substituted picolinic acid derivative using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., in DMF at 0–5°C), followed by esterification with ethanol in the presence of a catalyst such as sulfuric acid . Intermediates are characterized via ¹H/¹³C NMR (e.g., methoxy singlet at δ 3.8–4.0 ppm, ester carbonyl at ~165–170 ppm) and FT-IR (C=O stretch at ~1720 cm⁻¹) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Key techniques include:

  • NMR Spectroscopy : Identification of substituent positions (e.g., bromine deshields adjacent protons, methoxy group integration).
  • Mass Spectrometry : Molecular ion peak matching the exact mass (e.g., [M+H]⁺ at m/z 260.08 for C₉H₁₀BrNO₃).
  • TLC : Monitoring reaction progress using silica gel plates and UV visualization .

Q. What are common intermediates derived from this compound in organic synthesis?

This compound serves as a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura to introduce aryl groups) and nucleophilic substitutions (e.g., replacing bromine with amines or thiols). Intermediates like 5-bromo-6-methoxypicolinic acid are often generated via hydrolysis of the ester group .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance bromination efficiency.
  • Catalyst Screening : Testing bases like NaOMe or K₂CO₃ to minimize side reactions.
  • Temperature Control : Low temperatures (0–5°C) reduce polybromination byproducts.
  • Purification : Use column chromatography with hexane/ethyl acetate gradients or recrystallization from ethanol .

Q. How should researchers address contradictions in spectroscopic data across studies?

Discrepancies in NMR shifts may arise from solvent effects (e.g., CDCl₃ vs. DMSO-d₆) or impurities. Mitigation strategies:

  • Replicate experiments under standardized conditions.
  • Validate with 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Cross-check with high-resolution mass spectrometry (HRMS) for molecular formula confirmation .

Q. What methodologies are employed to study this compound’s potential in drug discovery?

  • Molecular Docking : Screening against target proteins (e.g., kinases) using software like AutoDock.
  • Bioassays : Testing antimicrobial activity via broth microdilution (MIC values) or cytotoxicity against cancer cell lines (MTT assay).
  • SAR Studies : Modifying substituents (e.g., replacing methoxy with hydroxyl) to correlate structure with activity .

Q. What steps are critical in troubleshooting unexpected byproducts during synthesis?

  • Intermediate Analysis : Isolate and characterize side products via LC-MS.
  • Reaction Monitoring : Use in situ IR or TLC to detect deviations early.
  • Computational Modeling : Predict competing reaction pathways using DFT calculations (e.g., Gaussian 16) .

Q. How is X-ray crystallography applied to resolve the crystal structure of derivatives?

  • Data Collection : Use a single-crystal diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation.
  • Structure Solution : Employ SHELXT for phase problem resolution.
  • Refinement : Iterative cycles with SHELXL to minimize R-factor (<5%). Validation via PLATON for symmetry and disorder checks .

Q. What factors influence regioselectivity in electrophilic substitution reactions of this compound?

  • Directing Effects : Methoxy groups activate the para position, while bromine deactivates the ring.
  • Steric Hindrance : Bulky substituents at the 6-position may favor substitution at the 3- or 4-positions.
  • Protecting Groups : Use of benzyl ethers to temporarily block reactive sites during functionalization .

Q. How do researchers investigate the mechanistic pathways of its biological activity?

  • Enzyme Inhibition Assays : Measure IC₅₀ values against purified targets (e.g., PARP-1).
  • Metabolic Profiling : Track metabolite formation using LC-HRMS in hepatocyte models.
  • Gene Expression Analysis : RNA-seq to identify differentially expressed genes post-treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-bromo-6-methoxypicolinate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-bromo-6-methoxypicolinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.